molecular formula C6H11Br B12087949 2-Bromo-1-hexene CAS No. 3017-66-1

2-Bromo-1-hexene

Cat. No.: B12087949
CAS No.: 3017-66-1
M. Wt: 163.06 g/mol
InChI Key: WRAXOEFICNTJOB-UHFFFAOYSA-N
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Description

2-Bromo-1-hexene is an organic compound with the molecular formula C6H11Br. It is a brominated alkene, characterized by the presence of a bromine atom attached to the second carbon of a hexene chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-1-hexene can be synthesized through various methods. One common approach involves the bromination of 1-hexene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. This reaction typically occurs in an inert solvent such as carbon tetrachloride (CCl4) and proceeds via a radical mechanism .

Industrial Production Methods: In industrial settings, this compound can be produced through large-scale bromination processes. These methods often utilize continuous flow reactors to ensure efficient mixing and control of reaction conditions. The use of bromine or NBS as brominating agents is common, and the reaction is typically carried out under controlled temperature and pressure to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-hexene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-1-hexene has several applications in scientific research:

Mechanism of Action

The reactivity of 2-Bromo-1-hexene is primarily due to the presence of the bromine atom and the double bond. In electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophiles such as bromine molecules. This leads to the formation of a bromonium ion intermediate, which is then attacked by a nucleophile to form the final product . In substitution reactions, the bromine atom is replaced by other nucleophiles through an SN2 mechanism, where the nucleophile attacks the carbon atom bonded to bromine, displacing the bromine atom .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-1-hexene is unique due to the combination of the bromine atom and the double bond, which imparts distinct reactivity patterns. The presence of bromine makes it more reactive in nucleophilic substitution reactions compared to its chloro analogs, while the double bond allows for electrophilic addition reactions that are not possible with saturated brominated compounds .

Properties

CAS No.

3017-66-1

Molecular Formula

C6H11Br

Molecular Weight

163.06 g/mol

IUPAC Name

2-bromohex-1-ene

InChI

InChI=1S/C6H11Br/c1-3-4-5-6(2)7/h2-5H2,1H3

InChI Key

WRAXOEFICNTJOB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C)Br

Origin of Product

United States

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